Benzyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Benzyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound with the molecular formula C17H19BO4F. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a dioxaborolane ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of complex molecules for pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-fluoro-4-bromobenzoic acid with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form the ester linkage. Subsequently, the ester is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various derivatives.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate for esterification reactions.
Solvents: Commonly used solvents include toluene, ethanol, and dichloromethane.
Major Products:
Substituted Benzoates: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Industry:
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a reagent in organic synthesis. The dioxaborolane group facilitates Suzuki-Miyaura coupling reactions by forming a stable boronate ester intermediate, which then reacts with aryl halides to form biaryl compounds. This process is catalyzed by palladium complexes, which activate the boronate ester and the aryl halide for the coupling reaction .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzoate.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methyl ester group.
Properties
IUPAC Name |
benzyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BFO4/c1-19(2)20(3,4)26-21(25-19)16-11-10-15(12-17(16)22)18(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRCXLUIUZFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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